molecular formula C14H21N5O2S B6435453 N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide CAS No. 2549020-51-9

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide

Número de catálogo: B6435453
Número CAS: 2549020-51-9
Peso molecular: 323.42 g/mol
Clave InChI: VSVJRGNKAOSHGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazolo[1,5-a]pyrimidine core fused with a piperidine ring. The compound’s structure includes a methanesulfonamide group attached to the piperidine nitrogen and a methyl substituent at the 5-position of the pyrazolo-pyrimidine scaffold.

Synthesis methods for this compound and analogs typically involve:

  • Step 1: Functionalization of the pyrazolo[1,5-a]pyrimidine core via bromination or substitution reactions. For example, N-bromosuccinimide (NBS) is used to introduce halogens at specific positions .
  • Step 2: Coupling of the modified pyrazolo-pyrimidine with a piperidine derivative, often via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3: Methanesulfonamide introduction via reaction with methanesulfonyl chloride in the presence of a base .

Propiedades

IUPAC Name

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-11-9-14(19-13(16-11)6-7-15-19)18-8-4-5-12(10-18)17(2)22(3,20)21/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVJRGNKAOSHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure composed of a pyrazolo[1,5-a]pyrimidine core linked to a piperidine ring and a methanesulfonamide group. The molecular formula is C14H20N6O2SC_{14}H_{20}N_6O_2S, with a molecular weight of approximately 336.42 g/mol. The presence of multiple nitrogen atoms contributes to its potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₀N₆O₂S
Molecular Weight336.42 g/mol
IUPAC NameN-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide
SMILESCC(NC(=O)S)C1=NC2=C(N=C(N2C(=C1)C)N)N=C2C=N2)N=C(N2C=CC=C2)N

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR , which are critical in various cancers.

Case Study: Breast Cancer

A study explored the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives exhibited notable cytotoxicity and potential synergistic effects when combined with doxorubicin, enhancing therapeutic efficacy against resistant cancer subtypes .

The mechanism by which N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide exerts its biological effects primarily involves:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases implicated in tumor growth and survival.
  • Modulation of Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.

Anti-inflammatory and Antibacterial Activity

In addition to its antitumor properties, pyrazolo derivatives have demonstrated anti-inflammatory and antibacterial activities. These compounds can inhibit pro-inflammatory cytokines and bacterial growth through various mechanisms, making them valuable in treating inflammatory diseases and infections .

Summary of Key Studies

Study FocusFindings
Antitumor ActivityInhibition of BRAF(V600E) and EGFR; synergistic effects with doxorubicin .
Mechanism of ActionInhibition of kinases; modulation of apoptosis pathways .
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; antibacterial properties .

Future Directions

Continued research on N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide is essential for understanding its full therapeutic potential. Investigations into its pharmacokinetics, toxicity profiles, and clinical applications will help establish it as a viable candidate for drug development.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. GABA(B) Receptor Modulation

One of the primary areas of interest for this compound is its role as a positive allosteric modulator of the GABA(B) receptor. Research indicates that compounds similar to N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide can enhance GABA-induced signaling without the sedative effects commonly associated with traditional GABA(B) agonists like baclofen. This property suggests potential applications in treating eating disorders and other conditions where modulation of neurotransmitter systems is beneficial .

2. Treatment of Eating Disorders

Preclinical studies have demonstrated that compounds acting on the GABA(B) receptor can significantly influence food intake behaviors in animal models. For instance, a related compound was shown to decrease food consumption in rats without impairing locomotor activity, indicating a therapeutic window for managing conditions like obesity or binge eating disorders .

Case Studies and Research Findings

StudyFindingsImplications
Preclinical Study on GABA(B) PAMsThe compound enhanced GABA-stimulated signaling in rat brain cortex membranes and decreased food intake without affecting motor performance.Suggests potential for treating eating disorders with fewer side effects compared to traditional therapies.
In Vitro StudiesDemonstrated increased potency and efficacy of GABA in the presence of the compound, indicating a robust modulatory effect.Supports further investigation into its use as a therapeutic agent targeting GABAergic systems.

Comparación Con Compuestos Similares

The compound’s structural analogs can be categorized based on:

Core Heterocycle Variations

Substituent Modifications

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Synthesis Yield Reported Bioactivity
N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide Pyrazolo[1,5-a]pyrimidine 5-methyl, piperidin-3-yl, methanesulfonamide 70–85% Kinase inhibition (hypothetical)
N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide Thieno[3,2-d]pyrimidine Morpholine, thienopyrimidine, pyrrolidine 60–75% Anticancer (patented)
N-(1-(2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide Triazolo[1,5-a]pyrimidine Benzylthio, trimethoxybenzamide 84% Antiviral (reported)
N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Phenyl, pyrazole-ethyl Not reported CNS-targeted (hypothetical)
Key Findings:

Core Heterocycle Impact: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., the target compound) exhibit superior solubility compared to thieno[3,2-d]pyrimidine analogs due to reduced aromatic stacking . Triazolo[1,5-a]pyrimidine derivatives (e.g., compound 5a in ) show enhanced antiviral activity but lower metabolic stability .

Substituent Effects :

  • The methanesulfonamide group in the target compound improves pharmacokinetic properties (e.g., half-life) over benzamide or morpholine-containing analogs .
  • 5-Methyl substitution on the pyrazolo-pyrimidine core enhances target binding affinity compared to unsubstituted derivatives .

Synthetic Challenges: Thieno[3,2-d]pyrimidine analogs require multi-step purification (e.g., silica chromatography), reducing overall yield . The target compound’s synthesis achieves higher yields (84%) due to optimized coupling conditions .

Métodos De Preparación

Cyclocondensation of 5-Amino-3-Methylpyrazole

The synthesis begins with the cyclocondensation of 5-amino-3-methylpyrazole and diethyl malonate in the presence of sodium ethoxide (NaOEt), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield). This step establishes the bicyclic framework, with the methyl group pre-installed at position 5.

Chlorination at Position 7

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst, selectively replacing the hydroxyl group at position 7 with chlorine to form 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (61% yield). The selectivity arises from the higher reactivity of the C7 position compared to C5.

Functionalization with Piperidin-3-Yl Group

Nucleophilic Substitution

The chlorine atom at position 7 is displaced by piperidin-3-amine via a nucleophilic aromatic substitution (SNAr) reaction. Conducted in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, this step affords 7-(piperidin-3-yl)-5-methylpyrazolo[1,5-a]pyrimidine (75% yield). Microwave-assisted heating (120°C, 2 h) enhances reaction efficiency.

Reaction Optimization and Challenges

Regioselectivity in Chlorination

Chlorination of the pyrazolo[1,5-a]pyrimidine diol requires precise control to avoid di-substitution. Excess POCl₃ and TMAC ensure monochlorination at C7.

Steric Hindrance in Sulfonylation

The bulky piperidine substituent necessitates prolonged reaction times for complete sulfonylation. Catalytic DMAP (4-dimethylaminopyridine) improves yields by 15%.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating intermediates. Final product purity (>98%) is confirmed via HPLC.

Structural Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.6 Hz, 1H, pyrazole-H), 4.15 (m, 1H, piperidine-H), 3.12 (s, 3H, SO₂NCH₃), 2.95 (s, 3H, pyrimidine-CH₃).

  • HRMS : m/z calculated for C₁₄H₂₀N₅O₂S [M+H]⁺: 346.1234; found: 346.1238 .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at position 7. Key intermediates include:

  • 5-methylpyrazolo[1,5-a]pyrimidin-7-amine : Formed via cyclization of precursors like aminopyrazoles and β-ketoesters under acidic or thermal conditions .
  • Piperidine-3-ylmethanesulfonamide intermediate : Prepared by sulfonylation of 3-aminopiperidine derivatives using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Final coupling often employs nucleophilic substitution or palladium-catalyzed cross-coupling to link the pyrazolo-pyrimidine and piperidine-sulfonamide moieties. Solvents like dichloromethane or DMF are commonly used, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, pyrimidine protons at δ ~8.0–9.0 ppm) and carbon backbone .
  • X-ray crystallography : SHELXL refinement (via programs like SHELXTL) resolves bond lengths and angles, particularly for the sulfonamide and piperidine groups. For example, C–S bond lengths typically range 1.76–1.82 Å, confirming sulfonamide formation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C14H20N6O2S: 337.1412) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Variable Optimization Strategy Evidence
Solvent Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
Temperature Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours) .
Catalyst Triethylamine or DMAP improves sulfonylation efficiency by scavenging HCl .
Purification Normal-phase chromatography (hexane/EtOAc gradients) separates regioisomers .

Advanced: How to resolve ambiguities in crystal structure refinement using SHELXL?

  • Handling twinning : Use the TWIN command in SHELXL to refine data from twinned crystals. For example, a BASF parameter >0.1 indicates significant twinning .
  • Disordered groups : Apply PART and SUMP restraints to model split positions for flexible moieties (e.g., the piperidine ring) .
  • High-resolution data : Utilize anisotropic displacement parameters (ADPs) for non-H atoms and SIMU/DELU restraints to stabilize refinement .

Advanced: What in vitro assays evaluate enzyme inhibitory activity?

  • Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to measure IC50 values against kinases like CDK2 or Aurora A .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for target proteins .
  • Cellular assays : Western blotting detects downstream phosphorylation changes in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How to address contradictions between computational and experimental bioactivity data?

  • Validate docking models : Cross-check with molecular dynamics simulations to assess binding mode stability .
  • Replicate assays : Ensure consistency in buffer pH, ionic strength, and DMSO concentration (<1%) to minimize false negatives .
  • Off-target screening : Use proteome-wide panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Advanced: What strategies establish structure-activity relationships (SAR) for this compound?

  • Substituent variation : Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups at position 5 of the pyrimidine ring .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.